4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidin-2-one ring, a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group, and a 3,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be utilized to study enzyme inhibition or receptor binding. Its potential as a pharmacophore for drug development is also being explored.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may also be leveraged in the development of new chemical processes and technologies.
Mechanism of Action
The mechanism by which 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific properties and reactivity patterns that are not observed in similar compounds.
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-3-6-14(7-11(10)2)20-9-13(8-15(20)21)17-18-16(19-22-17)12-4-5-12/h3,6-7,12-13H,4-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMFUGBHPYKSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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